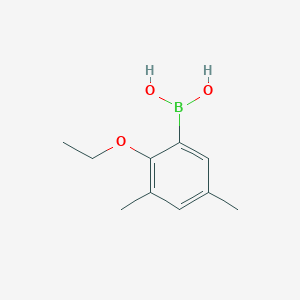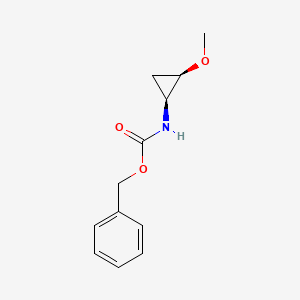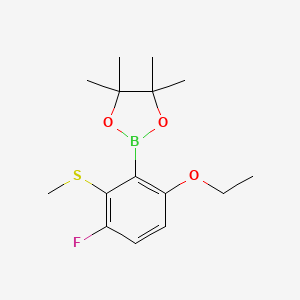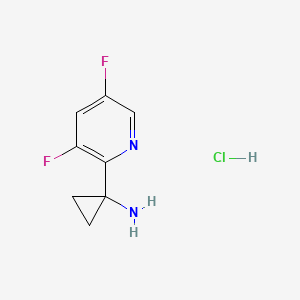
(3-Bromo-2-butoxy-6-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-butoxy-6-fluorophenyl)methanol: is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a bromine atom at the third position, a butoxy group at the second position, and a fluorine atom at the sixth position on the phenyl ring, with a methanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-butoxy-6-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 2-butoxy-6-fluorophenol followed by the introduction of a methanol group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-butoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methanol group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products
Substitution Reactions: Products include substituted phenylmethanols with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methanol group.
Reduction Reactions: Products include dehalogenated phenylmethanols or methyl-substituted phenylmethanols.
Aplicaciones Científicas De Investigación
(3-Bromo-2-butoxy-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties such as fluorescence or conductivity.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-butoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine, butoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-methoxy-6-fluorophenyl)methanol: Similar structure with a methoxy group instead of a butoxy group.
(3-Bromo-2-ethoxy-6-fluorophenyl)methanol: Similar structure with an ethoxy group instead of a butoxy group.
(3-Bromo-2-propoxy-6-fluorophenyl)methanol: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
(3-Bromo-2-butoxy-6-fluorophenyl)methanol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with molecular targets. The combination of bromine, fluorine, and butoxy groups provides a distinct chemical profile that can be leveraged for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H14BrFO2 |
|---|---|
Peso molecular |
277.13 g/mol |
Nombre IUPAC |
(3-bromo-2-butoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C11H14BrFO2/c1-2-3-6-15-11-8(7-14)10(13)5-4-9(11)12/h4-5,14H,2-3,6-7H2,1H3 |
Clave InChI |
FGZCLMGSRJZWJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1CO)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)




![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)




![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)



